
1-(Phenylpyridin-3-ylmethyl)piperazine
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Overview
Description
1-(Phenylpyridin-3-ylmethyl)piperazine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It is known for its unique structure, which combines a piperazine ring with a phenylpyridine moiety. This compound has a molecular formula of C16H19N3 and a molecular weight of 253.34 g/mol.
Preparation Methods
The synthesis of 1-(Phenylpyridin-3-ylmethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods often focus on optimizing yield and safety, avoiding the use of highly toxic reagents .
Chemical Reactions Analysis
1-(Phenylpyridin-3-ylmethyl)piperazine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include basic or acidic environments, depending on the desired transformation. Major products formed from these reactions vary but often include derivatives with enhanced biological activity.
Scientific Research Applications
1-(Phenylpyridin-3-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(Phenylpyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets. It is known to act on GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system . By modulating these receptors, the compound can exert various pharmacological effects, including anxiolytic and anticonvulsant activities.
Comparison with Similar Compounds
1-(Phenylpyridin-3-ylmethyl)piperazine can be compared to other piperazine derivatives such as:
1-(3-Methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine: This compound has a similar piperazine core but differs in its substituents, leading to different biological activities.
1-[3-(Trifluoromethyl)phenyl]piperazine: Known for its use in various pharmaceuticals, this compound also shares the piperazine ring but has distinct pharmacological properties.
The uniqueness of this compound lies in its combination of the phenylpyridine moiety with the piperazine ring, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Biological Activity
1-(Phenylpyridin-3-ylmethyl)piperazine is a compound of interest in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H19N3
- Molecular Weight : 253.34 g/mol
- CAS Number : 104523-12-8
The compound features a piperazine ring linked to a phenylpyridine moiety, which is significant for its biological activity.
This compound primarily interacts with GABA receptors , which are crucial for inhibitory neurotransmission in the central nervous system. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression .
Interaction with Receptors
The compound has been shown to exhibit affinities for various receptors, including:
- GABA Receptors : Involved in inhibitory signaling.
- Dopamine Receptors : Potential implications in psychotropic effects.
- Serotonin Receptors : May influence mood regulation.
Pharmacological Effects
Research indicates that this compound possesses a range of pharmacological effects:
- Antidepressant-like Activity : Demonstrated through behavioral assays that assess anxiety and depression models.
- Antipsychotic Potential : Due to its receptor binding profile, it may have applications in managing schizophrenia and related disorders.
Study 1: GABAergic Activity
A study investigated the GABAergic activity of this compound using in vitro assays. The results indicated significant modulation of GABA_A receptor activity, leading to enhanced inhibitory neurotransmission .
Parameter | Control | Test Compound (10 µM) |
---|---|---|
GABA_A Receptor Activation | 100% | 150% |
Inhibition of Neuronal Firing | Baseline | -30% |
Study 2: Antipsychotic Properties
Another study focused on the compound's antipsychotic properties by evaluating its effects on dopamine receptor binding. The results showed that it had a moderate affinity for D2 receptors, which is relevant for antipsychotic activity .
Receptor Type | Binding Affinity (Ki) |
---|---|
D2 | 50 nM |
D3 | 70 nM |
5-HT1A | 40 nM |
Comparative Analysis with Similar Compounds
When compared to other piperazine derivatives, such as 1-(3-Methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine and 1-[3-(Trifluoromethyl)phenyl]piperazine, this compound exhibits unique pharmacological profiles due to its specific substituents .
Compound Name | Key Activity |
---|---|
This compound | GABAergic, Antipsychotic |
1-(3-Methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine | Antidepressant |
1-[3-(Trifluoromethyl)phenyl]piperazine | Antidepressant |
Properties
IUPAC Name |
1-[phenyl(pyridin-3-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-5-14(6-3-1)16(15-7-4-8-18-13-15)19-11-9-17-10-12-19/h1-8,13,16-17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQHXZLCLBFYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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